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1-Cyclooctylpropan-1-one
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Description
1-Cyclooctylpropan-1-one is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Biological Activity
1-Cyclooctylpropan-1-one is a cycloalkyl ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a cyclooctyl group attached to a propanone moiety, may impart distinctive properties that influence its interaction with biological systems.
Research indicates that compounds similar to this compound may interact with various biological targets. The presence of the cycloalkane ring often influences the compound's ability to bind to enzymes or receptors, which is crucial for its pharmacological effects. For instance, studies have shown that cycloalkyl ketones can act as inhibitors of certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cycloalkyl ketones. For example, compounds with similar structures have demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.
Table 1: Antimicrobial Activity of Cycloalkyl Ketones
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Similar Compound A | Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The results suggest that this compound may exhibit selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
HeLa (Cervical Cancer) | 20 |
Neuroprotective Properties
Emerging research has indicated that compounds with similar structures may possess neuroprotective effects. These effects are often attributed to the ability of such compounds to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Study on Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various cycloalkyl ketones, including this compound. The researchers found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Investigation into Cytotoxic Effects
Another significant study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Neuroprotective Study
A recent investigation assessed the neuroprotective effects of cycloalkyl ketones in models of neurodegeneration. The results demonstrated that these compounds could reduce neuronal cell death and inflammation, suggesting their utility in treating neurodegenerative diseases .
Properties
CAS No. |
85359-51-9 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclooctylpropan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-11(12)10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI Key |
HETIJUSCDBCJER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.